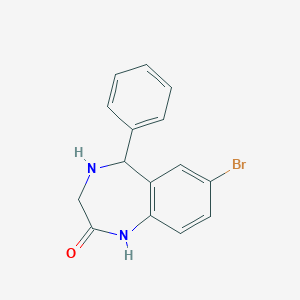
1-甲基-3-羟基-2(1H)-吡啶酮
概述
描述
1-Methyl-3-hydroxy-2(1H)-pyridinone (MH2P) is a compound that has been extensively studied due to its potential applications in various fields, including medicine and coordination chemistry. The compound is known for its chelating properties, particularly with trivalent metal ions, which makes it a candidate for therapeutic use in iron chelation therapy . The structure of MH2P allows it to form stable complexes with metal ions, which is a key feature for its biological and chemical applications.
Synthesis Analysis
The synthesis of MH2P and its derivatives has been achieved through various methods. For instance, the Mannich reaction has been utilized to prepare 4-substituted 3-hydroxy-2(1H)-pyridinones, which can be further reacted to yield trisubstituted pyridinediones . Additionally, the synthesis of N-substituted 3-hydroxy-2-pyridinones has been described, with the compounds showing promising results as orally active iron chelators . The synthesis of these compounds is crucial for their application in biological systems and for the formation of metal complexes.
Molecular Structure Analysis
The molecular structure of MH2P and its derivatives has been characterized using various techniques, including X-ray crystallography, NMR spectroscopy, and mass spectrometry. Studies have revealed that different substituents at the ring N position do not significantly affect the geometry of the molecule . The crystal structures of related compounds have been solved, providing insights into the bond lengths, angles, and overall conformation of the molecules .
Chemical Reactions Analysis
MH2P and its derivatives participate in a range of chemical reactions, forming complexes with metal ions. The stability constants for tris bidentate chelates of MH2P with trivalent metal ions such as Fe(III), Ga(III), Al(III), In(III), and Gd(III) have been determined, showing that MH2P forms stable complexes with these ions . The reactivity of MH2P derivatives with metal ions is influenced by the placement of hydroxy oxygen donors and the inductive effects of substituents on the ligand .
Physical and Chemical Properties Analysis
The physical and chemical properties of MH2P and its derivatives have been extensively studied. The pKa values of the ligands and the stability constants of their iron(III) complexes have been determined, which are important for understanding their behavior in biological systems . The distribution coefficients of the ligands have been reported, and these properties are related to the ability of the ligands to remove iron from cells . The influence of these compounds on oxidative damage to cells has also been described, highlighting their potential therapeutic applications .
科学研究应用
结构和物理性质
Nelson、Karpishin、Rettig 和 Orvig(1988 年)的一项研究重点关注一系列 3-羟基-2-甲基-4(1H)-吡啶酮的物理和结构性质。他们制备了具有各种取代基的化合物,并使用 X 射线衍射、质谱、红外和质子核磁共振光谱对它们进行了研究。这项研究提供了对这些化合物的结构特征的宝贵见解,这对于它们的科学应用至关重要 (Nelson, Karpishin, Rettig, & Orvig, 1988).
在阿尔茨海默氏症治疗中的潜力
Scott 等人(2011 年)探索了 3-羟基-4(1H)-吡啶酮衍生物在阿尔茨海默氏症治疗中的应用。这些化合物以其金属螯合和抗氧化特性而闻名,研究了它们靶向阿尔茨海默氏症大脑中金属过载的淀粉样斑块的潜力。这项研究为开发针对神经退行性疾病的治疗剂指明了一条有希望的途径 (Scott et al., 2011).
用于医疗和工业的配位化合物
Zhang、Rettig 和 Orvig(1991 年)合成了和表征了 1-芳基-3-羟基-2-甲基-4-吡啶酮的铝、镓和铟配合物。他们的研究包括电位滴定和单晶 X 射线衍射,为开发用于各种医疗和工业应用的配位化合物提供了见解 (Zhang, Rettig, & Orvig, 1991).
与铝的络合
Clevette 等人(1989 年)使用电位滴定法表征了一系列 3-羟基-2-甲基-4-吡啶酮及其与铝 (III) 的配合物。了解这些平衡对于分析化学和金属回收等领域的应用至关重要 (Clevette, Nelson, Nordin, Orvig, & Sjoeberg, 1989).
新型铁 (III) 螯合剂作为抗菌剂
Workman、Hunter、Dover 和 Tétard(2016 年)合成了基于 1-羟基-2(1H)-吡啶酮的新型螯合剂,将其作为潜在的有效 Fe(3+) 螯合剂来与细菌铁载体竞争。这项研究为新的抗菌策略打开了大门,尤其是在铁依赖性细菌生长的情况下 (Workman, Hunter, Dover, & Tétard, 2016).
电位滴定和分光光度法测定
Yue 和 Martell(1993 年)报道了 1-羟基-2-吡啶酮与各种金属离子的稳定性常数,为生化和环境科学中分析方法的开发提供了至关重要的数据 (Yue & Martell, 1993).
亲脂性衍生物的合成
Liu、Miller 和 Bruenger(1995 年)专注于合成亲脂性 3-羟基-2-甲基-4-吡啶酮衍生物,展示了它们在制造与 Fe (III) 形成强配合物的螯合剂中的潜力,这可能有利于医疗和环境应用 (Liu, Miller, & Bruenger, 1995).
作用机制
Target of Action
Similar compounds like 3-hydroxy-1,2-dimethyl-4(1h)-pyridone (also known as deferiprone) have been known to interact with uranyl salts .
Mode of Action
It’s worth noting that similar compounds like deferiprone react with uranyl salts in aqueous acidic solutions to afford mononuclear complexes .
Result of Action
Similar compounds like deferiprone have been employed as hydroxyketone chelating agents and their cytotoxic action against oral human normal and tumor cell lines has been evaluated .
属性
IUPAC Name |
3-hydroxy-1-methylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-7-4-2-3-5(8)6(7)9/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKDWRYJPHUXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172973 | |
| Record name | 1-Methyl-3-hydroxypyridine-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-hydroxy-2(1H)-pyridinone | |
CAS RN |
19365-01-6 | |
| Record name | 1-Methyl-3-hydroxypyridine-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019365016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Methyl-3-hydroxypyridine-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00172973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-1-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of the linker in tetradentate Me-3,2-HOPO ligands influence their efficacy in chelating Uranyl ions?
A1: Research has shown a correlation between the length of the diamine linker in tetradentate Me-3,2-HOPO ligands and their effectiveness in binding Uranyl ions. These ligands, composed of two Me-3,2-HOPO groups linked by a diamine, coordinate with Uranyl in a pentagonal bipyramidal geometry, with the ligand occupying the equatorial plane []. The diamine linker's length influences the dihedral angle between the two pyridinone rings, affecting the overall "ruffled" shape of the molecule []. This structural variation impacts the ligand's in vivo activity, with physical parameters of the Uranyl complex, such as NMR chemical shifts, correlating with linker length [].
Q2: Why are Cerium(IV) complexes studied as models for Plutonium(IV) sequestration by Me-3,2-HOPO ligands?
A2: Cerium(IV) complexes are investigated as analogs for Plutonium(IV) due to their similar chemical properties and coordination behavior []. Both Cerium(IV) and Plutonium(IV) are tetravalent actinides with comparable ionic radii, leading to similar coordination geometries and thermodynamic properties with ligands like Me-3,2-HOPO []. This makes Cerium(IV) a valuable model for understanding the behavior of Plutonium(IV) complexes, especially in the context of developing sequestering agents, while circumventing the radioactivity concerns associated with Plutonium []. Studies have shown that Me-3,2-HOPO ligands form extraordinarily stable complexes with Cerium(IV), suggesting similarly high stability constants for analogous Plutonium(IV) complexes [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


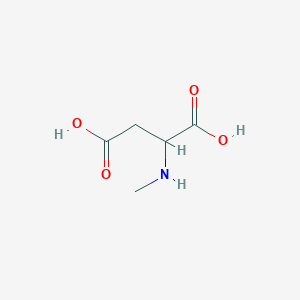
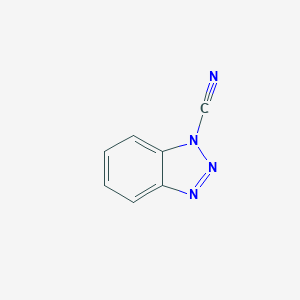
![1,3-Bis[(4-butylphenyl)methyl]-1H-imidazolium chloride](/img/structure/B98147.png)
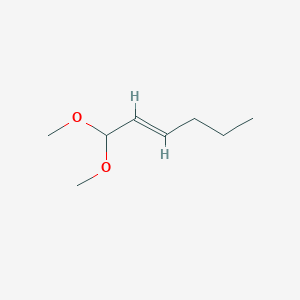

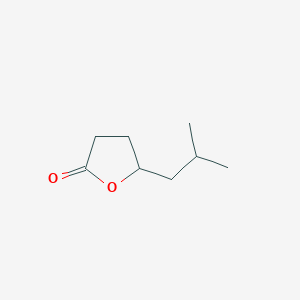

![7-Methylenebicyclo[3.3.1]nonan-3-one](/img/structure/B98156.png)
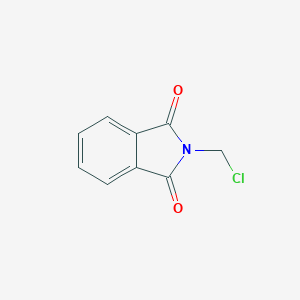
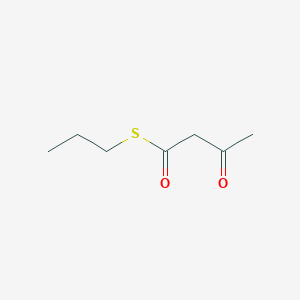


![2-[N-(2-carbamoyloxyethyl)anilino]ethyl carbamate](/img/structure/B98164.png)
